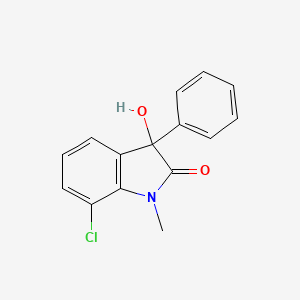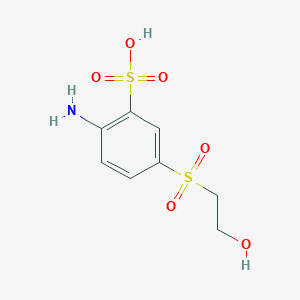![molecular formula C15H19NO3 B14496219 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one CAS No. 64463-16-7](/img/structure/B14496219.png)
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C15H21NO3. It belongs to the class of quinolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the oxone-mediated cascade arylhydroxylation of activated alkenes. This reaction is performed under simple conditions without any external additives or catalysts. The reaction involves epoxidation followed by Friedel–Crafts alkylation, with oxone acting as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.
化学反応の分析
Types of Reactions
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one include other quinolin-2-one derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroquinolin-2-ones
- Hydroxyl-containing oxindoles
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64463-16-7 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
6-(4-oxohexoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-12(17)4-3-9-19-13-6-7-14-11(10-13)5-8-15(18)16-14/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
InChIキー |
SMARTFVCWFSYQJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CCCOC1=CC2=C(C=C1)NC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


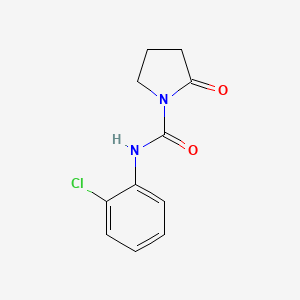

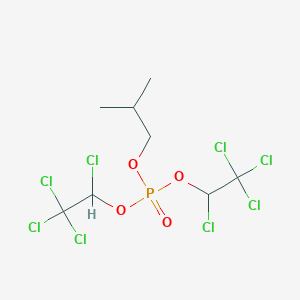
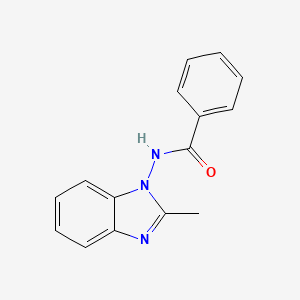
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
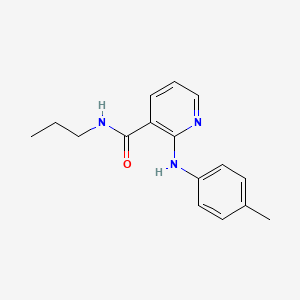
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)

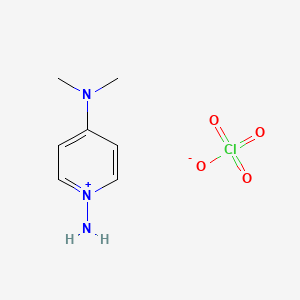
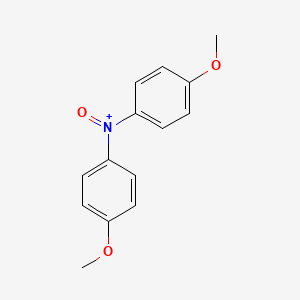
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
